Monomethyl phosphate
Description
Historical Context and Foundational Studies of Organophosphates
The history of organophosphates dates back to the 19th century, initially emerging as chemical curiosities cambridge.org. The early 20th century marked a pivotal shift when German chemist Gerhard Schrader's research in the 1920s revealed the lethal effects of some organophosphates on insects, leading to their development as insecticides cambridge.orgresearchgate.netwikipedia.org. This pioneering work laid the groundwork for the extensive class of organophosphate pesticides that became widely used after World War II, often replacing organochlorine insecticides due to their higher effectiveness against a broader range of arthropods and their relatively lower persistence in the environment cambridge.orgresearchgate.net.
Alongside their agricultural applications, the potent toxicity of some organophosphates was recognized for military purposes, leading to the development of nerve agents like Tabun, Sarin, and Soman by German researchers in the late 1930s and early 1940s cambridge.orgresearchgate.netoup.comresearchgate.net. Although these agents were not used on a large scale during World War II, their development highlights the intense study of organophosphorus compounds and their interactions with biological systems cambridge.orgresearchgate.netoup.com.
Foundational studies into organophosphates focused on their synthesis and reactivity, particularly their ability to inhibit acetylcholinesterase, a key enzyme in neurotransmission wikipedia.orgresearchgate.netnih.gov. This mechanism of action explained their toxicity and became a central theme in organophosphate research. The development of analytical methods to detect and quantify organophosphates and their metabolites in various matrices also formed a crucial part of these early studies bohrium.com.
Monomethyl phosphate (B84403), as a simple member of the organophosphate family, has served as a valuable model compound in these foundational studies. Its relatively straightforward structure has facilitated investigations into the fundamental chemical properties of phosphate esters, including their hydrolysis, transesterification, and interactions with various reagents and biological molecules evitachem.com.
Academic Significance and Research Trajectories of Monomethyl Phosphate
This compound possesses significant academic significance as a model system for understanding the behavior of more complex biological phosphates, such as those found in nucleotides, phospholipids, and phosphorylated proteins nih.govmdpi.comresearchgate.net. Its structure, containing a single methyl ester group attached to a phosphate core, allows researchers to probe the fundamental chemical and physical properties of the phosphomonoester moiety without the added complexity of larger organic substituents.
Research trajectories involving this compound span several key areas:
Biochemical Research: this compound is utilized as a substrate or analog in studies investigating the mechanisms of enzymes involved in phosphorylation and dephosphorylation reactions evitachem.comacs.org. Its interactions with enzymes like phosphatases and kinases provide insights into substrate binding, catalytic mechanisms, and the role of the phosphate group in biological processes. Studies have examined the binding of this compound dianion (MMP2-) to enzymes, comparing its behavior to other phosphate analogues acs.org.
Chemical Synthesis: this compound serves as an intermediate or reagent in the synthesis of various organophosphate compounds, including nucleotide analogs and other biologically active molecules evitachem.comontosight.ai. Methods for synthesizing this compound include the direct methylation of phosphoric acid or the phosphorylation of methanol (B129727) evitachem.com.
Studies of Interfacial Chemistry and Adsorption: Research has investigated the adsorption of this compound onto mineral surfaces, such as goethite (α-FeOOH) nanoparticles, as a model for understanding the interactions of organic phosphates with soil minerals researchgate.netmdpi.com. These studies are crucial for understanding phosphorus cycling in the environment and the fate of organophosphate compounds in soil and water systems. Experiments using techniques like Fourier Transform Infrared (FTIR) Spectroscopy and molecular dynamics simulations have revealed the formation of different surface complexes depending on pH and the presence of cations nih.govresearchgate.net.
Computational Chemistry and Biophysics: this compound is frequently used in computational studies, such as molecular dynamics simulations and quantum mechanical calculations, to model the behavior of phosphate groups in various environments, including aqueous solutions and biological membranes nih.govacs.orgacs.orgucl.ac.uk. These studies help elucidate the role of electrostatic interactions, hydrogen bonding, and solvation in the properties and reactivity of phosphorylated molecules. For instance, studies have investigated the clustering of this compound dianions in ionic solutions to model the behavior of phosphoinositides in membranes nih.govacs.org.
Development of New Materials and Technologies: Research explores the potential applications of this compound and its derivatives in areas such as flame retardants, plasticizers, and components in functional materials wikipedia.orggoogle.commdpi.com.
Detailed research findings often involve spectroscopic analysis, kinetic studies, and computational modeling to understand the behavior of this compound at a molecular level. For example, FTIR spectroscopy has been used to characterize the surface complexes formed by this compound on goethite, indicating monodentate interactions with surface Fe stabilized by hydrogen bonding researchgate.net. Computational studies using molecular dynamics simulations have provided insights into the cation-dependent clustering of this compound dianions in solution nih.govacs.org.
The academic significance of this compound lies in its role as a fundamental building block and a simplified model for the vast and crucial class of organophosphate compounds. Its continued study contributes to a deeper understanding of chemical reactivity, biological processes, and environmental interactions involving phosphate esters.
Data Tables
Table 1: Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Clear very light amber liquid | nih.govechemi.com |
| Solubility | Soluble in water and polar organic solvents | evitachem.com |
| Melting Point | Typically around 0 °C (varies) | evitachem.com |
| Boiling Point | Around 150 °C at atmospheric pressure (varies) | evitachem.com |
| Molecular Weight | 112.02 g/mol | nih.gov |
| Density | 1.42 at 77 °F | nih.gov |
Table 2: Binding Affinities of Phosphate Analogues to AroA Enzyme
| Phosphate Analogue | Kd (mM) | Method | Source |
| This compound | 22, 23 | Direct fluorescence titration, fitting to eq 4 | acs.org |
| Thiophosphate | 0.21 | Fitting to eq 4 (fluorescence change too small for direct) | acs.org |
Structure
3D Structure
Properties
Molecular Formula |
CH3O4P-2 |
|---|---|
Molecular Weight |
110.01 g/mol |
IUPAC Name |
methyl phosphate |
InChI |
InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)/p-2 |
InChI Key |
CAAULPUQFIIOTL-UHFFFAOYSA-L |
SMILES |
COP(=O)([O-])[O-] |
Canonical SMILES |
COP(=O)([O-])[O-] |
Synonyms |
methyl phosphate disodium salt, hexahydrate methylphosphate methylphosphate diammonium salt methylphosphate diammonium salt, dihydrate methylphosphate dipotassium salt methylphosphate monoammonium salt methylphosphate monopotassium salt methylphosphate monosodium salt methylphosphate vanadium salt methylphosphate, phosporic-(17)O-(18)O acid (16)O-methyl ester, disodium salt, (R)-isomer monomethyl phosphate |
Origin of Product |
United States |
Mechanistic Investigations of Monomethyl Phosphate Reactivity
Hydrolysis Pathways and Kinetics in Aqueous Media
The hydrolysis of monomethyl phosphate (B84403) in aqueous solution is a key reaction, leading to the cleavage of the phosphoester bond and the formation of methanol (B129727) and inorganic phosphate. The rate and mechanism of this hydrolysis are significantly influenced by the protonation state of the phosphate group, which is dependent on the pH of the solution.
pH-Dependent Hydrolysis Mechanisms (e.g., Monoanion vs. Dianion)
Monomethyl phosphate can exist in different ionic forms depending on the pH, primarily as the monoanion (CH₃OPO₃H⁻) and the dianion (CH₃OPO₃²⁻). The reactivity of these species towards hydrolysis differs considerably. Generally, the hydrolysis of phosphate monoester dianions is considered difficult due to their high negative charge, which repels incoming nucleophiles like water or hydroxide (B78521) ions acs.orgdiva-portal.org. However, studies on aryl phosphate monoester dianions with good leaving groups have been used to understand this reaction, as they react sufficiently rapidly for mechanistic analysis acs.org.
The monoanionic form often exhibits faster hydrolysis rates compared to the dianion, particularly as the leaving group becomes poorer frontiersin.orgnih.gov. This enhanced reactivity of the monoanion is attributed to the potential for intramolecular general acid catalysis, where a proton from the non-ester oxygen assists in the departure of the leaving group frontiersin.orgnih.gov. A rate maximum is typically observed around pH 4 for the hydrolysis of phosphate monoesters, consistent with the monoanionic species being the most reactive in this pH range frontiersin.orgnih.govhud.ac.uk.
Studies on the hydrolysis of phosphate monoester dianions suggest a mechanism that is generally concerted with a loose transition state nih.gov. For monoanions, a dissociative mechanism involving a metaphosphate-like transition state has also been considered frontiersin.orgpsu.edu. The specific mechanism can be dependent on the nature of the leaving group, with better leaving groups favoring a more dissociative pathway acs.orgnih.gov.
Theoretical Models of Phosphoester Hydrolysis (e.g., Dissociative vs. Concerted Transition States)
Theoretical studies employing computational methods such as ab initio quantum mechanical calculations and density functional theory (DFT) have been instrumental in elucidating the transition states and energy landscapes of phosphoester hydrolysis acs.orgnih.govacs.org. These studies explore competing mechanistic pathways, including dissociative and concerted transition states acs.orgacs.orgtorvergata.it.
In a dissociative mechanism, the bond between the phosphorus atom and the leaving group is largely broken in the transition state, potentially leading to a highly reactive metaphosphate intermediate frontiersin.orgpsu.eduacs.org. In contrast, a concerted mechanism involves the simultaneous formation of a bond between the phosphorus atom and the incoming nucleophile (e.g., water or hydroxide) and the breaking of the bond to the leaving group torvergata.itacs.org.
Theoretical calculations have shown that the energy barriers for associative (concerted with significant bond formation) and dissociative pathways can be similar, suggesting that the specific reaction mechanism can be influenced by the surrounding environment, such as the electrostatic environment within an enzyme active site acs.org. Computational studies on phosphate monoester dianions indicate that for good leaving groups, a dissociative solvent-assisted pathway is often energetically favored acs.orgacs.orgnih.gov. However, as the leaving group becomes poorer, the energy difference between dissociative and associative pathways decreases, leading to mechanistic ambiguity nih.gov.
Theoretical models also consider the role of proton transfer steps in the hydrolysis mechanism acs.orgresearchgate.net. For instance, in acidic media, proton transfer from adjacent oxygens to the leaving group can activate the cleavage of the phosphoester bond researchgate.net.
Transphosphorylation Reactions and Nucleophilic Substitution at Phosphorus
Transphosphorylation involves the transfer of a phosphoryl group from one molecule to another. This process is a type of nucleophilic substitution reaction at the phosphorus atom. This compound can participate in such reactions, acting as a phosphoryl donor or acceptor.
Nucleophilic substitution at the tetrahedral phosphorus atom is influenced by factors such as the nature of substituents, the leaving group, and the nucleophilic agent ttu.ee. The phosphorus atom's ability to utilize its vacant 3d orbitals allows for the formation of pentacoordinate intermediates or transition states, distinguishing these reactions from nucleophilic substitution at a carbon center ttu.eettu.ee.
While the provided search results focus heavily on hydrolysis, the principles of nucleophilic substitution at phosphorus are directly applicable to transphosphorylation. The lability of phosphoester bonds, particularly in activated phosphate esters, facilitates these reactions ttu.eelibretexts.org. In biological systems, transphosphorylation is often enzyme-catalyzed and plays crucial roles in various metabolic pathways acs.org. Phosphates, including this compound, can act as excellent leaving groups due to the resonance delocalization of the developing negative charge libretexts.org.
Metal Ion Complexation and Its Influence on Reactivity
Metal ions can significantly influence the reactivity of this compound through complexation. The interaction between metal cations and the negatively charged phosphate group can affect hydrolysis rates, promote clustering, and alter coordination environments.
Cation-Dependent Clustering Phenomena in Solution
This compound dianions (MMP²⁻) have been shown to undergo cation-dependent clustering in aqueous solutions nih.govacs.orgnih.gov. Molecular dynamics simulations and experimental techniques like Fourier-transform infrared (FTIR) spectroscopy reveal that the type and combination of cations strongly influence the formation and stability of these clusters nih.govacs.orgnih.gov.
Divalent cations like Ca²⁺ are particularly effective at promoting the formation of stable and large MMP²⁻ clusters, often by bridging between phosphate groups nih.govacs.orgpnas.org. Monovalent cations such as K⁺ alone are less effective at inducing significant clustering nih.govacs.org. However, a synergistic effect has been observed in mixtures of K⁺ and Ca²⁺, leading to larger and more stable clusters than with Ca²⁺ alone nih.govacs.orgpnas.org. This synergy is attributed to the different binding preferences of these cations, with Ca²⁺ forming strong bridging interactions and K⁺ potentially interacting with different phosphate oxygens or other parts of the molecule pnas.org.
This cation-dependent clustering of this compound dianions serves as a model for understanding similar phenomena involving more complex phosphoinositides in cell membranes nih.govacs.orgpnas.orgpnas.org.
| Cation | Clustering Effect on MMP²⁻ Dianion | Notes |
|---|---|---|
| K⁺ | Limited clustering | Forms smaller, less stable clusters |
| Ca²⁺ | Promotes large, stable clusters | Forms strong bridging interactions |
| K⁺ and Ca²⁺ | Synergistic effect, larger clusters | Different binding preferences contribute |
Coordination Sphere Dynamics and Ligand Exchange Processes
Metal ions complexed with this compound exist within a coordination sphere, which consists of the metal ion and the surrounding ligands (including the phosphate oxygens and solvent molecules like water). The dynamics of this coordination sphere, including ligand exchange processes, can impact the reactivity of the phosphate group.
Metal ion complexation with the phosphoryl function can influence the nucleofugality (leaving group ability) of the phosphate group researchgate.net. In some cases, metal ions can catalyze reactions by stabilizing the transition state researchgate.net. For example, alkali metal ions have been shown to catalyze demethylation reactions of phosphinates, with the catalytic effect attributed to the complexation of the metal ion with the phosphoryl oxygen in the transition state researchgate.net.
Studies on metal complexes with phosphonate (B1237965) ligands, which are structurally related to phosphates, have investigated ligand exchange dynamics using techniques like dynamic NMR researchgate.netiupac.org. These studies can provide insights into the lability of the metal-ligand bonds and the rate at which solvent molecules or other ligands can enter or leave the coordination sphere researchgate.netdiva-portal.org. The dynamics of water exchange in the coordination sphere of metal ions complexed with phosphonate-containing ligands have been studied, revealing fast exchange rates in some cases researchgate.net.
The coordination environment around metal ions can vary, with different metals exhibiting preferences for certain coordination numbers and geometries kuleuven.benih.gov. The interaction of metal ions with the phosphate group can involve ionic bonding or coordination to oxygen donors mdpi.comacs.org. Understanding the coordination sphere dynamics and ligand exchange processes is crucial for fully comprehending how metal ions modulate the reactivity of this compound and other phosphate esters.
Computational and Theoretical Chemistry Approaches to Monomethyl Phosphate
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are essential for probing the electronic structure, molecular geometry, and reactivity of molecules like monomethyl phosphate (B84403). These methods solve the electronic Schrödinger equation, providing a detailed description of how electrons are distributed within the molecule and how they interact.
Density Functional Theory (DFT) for Energetics and Molecular Geometry
Density Functional Theory (DFT) is a widely used QM method that approximates the electronic structure based on the electron density. DFT calculations are particularly valuable for determining the optimized geometries of molecules and calculating their relative energies. Studies on monomethyl phosphate using DFT have provided insights into its structural features and the energetics of different forms, such as its mono- and dianionic states. For instance, DFT calculations using functionals like B3LYP have been employed to determine ground state energies and geometries of phosphate compounds, including those containing the methyl phosphate moiety acs.org. These calculations can reveal preferred conformations and the impact of the surrounding environment, such as solvent or counterions, on the molecular structure and stability acs.orgwustl.edu.
DFT has also been applied to study the interaction of this compound with surfaces, such as goethite (α-FeOOH), a common soil mineral. DFT+U calculations have been used to investigate the adsorption energies and resulting bond lengths when methyl phosphate interacts with the goethite (111) surface. These studies help in understanding the binding motifs and the stability of the adsorbed species osti.gov.
Ab Initio Calculations of Reaction Pathways
Ab initio methods, which are based on first principles without empirical parameters, are powerful tools for exploring reaction pathways and transition states. These calculations can provide detailed energy profiles for chemical transformations involving this compound, such as hydrolysis reactions.
Studies utilizing ab initio quantum mechanical calculations, often coupled with solvation models like Langevin dipoles (LD) or polarized continuum models (PCM), have investigated the nonenzymatic hydrolysis of this compound. These studies explore different reaction mechanisms, including associative and dissociative pathways, and determine the energetics of intermediates and transition states acs.org. Ab initio molecular dynamics (AIMD) simulations have also been used to study the interaction of phosphate ions with water, providing insights into solvation shell structure and dynamics researchgate.net. While some studies focus on related phosphate compounds or use this compound as a model rutgers.edubas.bgnih.gov, the principles and methodologies applied are directly relevant to understanding the reactivity of this compound itself. These calculations can help elucidate the influence of protonation states and the presence of nucleophiles on the reaction barriers and preferred pathways acs.orgnih.gov.
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are crucial for understanding the dynamic behavior of this compound in various environments, particularly in solution, and for characterizing its interactions with other molecules and ions.
Ion-Induced Clustering and Hydration Shell Analysis
MD simulations have been extensively used to investigate the behavior of this compound in ionic solutions, focusing on phenomena like ion-induced clustering and the structure of hydration shells. All-atom MD simulations combined with graph-theoretic analysis have revealed that the clustering of the this compound dianion (MMP2–) is significantly influenced by the type and combination of cations present in the aqueous solution acs.orgnih.govnih.gov. For example, Ca2+ ions have been shown to promote the formation of stable and large MMP2– clusters, whereas K+ alone does not. Interestingly, mixtures of K+ and Ca2+ can lead to larger clusters and longer link lifetimes, indicating a synergistic effect dependent on the cation-phosphate interactions and the hydration of the clusters acs.orgnih.govnih.gov.
MD simulations allow for detailed analysis of the radial distribution functions between the phosphate groups, cations, and water molecules, providing a microscopic view of the solvation structure and the extent of ion pairing and clustering nih.gov. Studies on related phosphate species also highlight the importance of explicitly including solvent molecules in simulations to accurately capture strong polar interactions and their influence on molecular properties cas.cz.
Conformational Analysis and Free Energy Landscapes
Molecular dynamics simulations are also valuable for exploring the conformational space of this compound and mapping its free energy landscapes. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's behavior and reactivity in different environments.
While direct MD studies specifically focused on the conformational analysis and free energy landscapes of isolated this compound are less frequently highlighted in the search results compared to studies on its interactions or reactions, the methodology applied to similar phosphate compounds, such as dimethyl phosphate, is relevant wustl.educas.czucl.ac.uk. These studies demonstrate the use of MD simulations, often in conjunction with QM calculations (QM/MM), to explore conformational preferences in solution and to compute free energy surfaces wustl.edunih.govcas.cz. Such analyses can reveal how solvent effects and interactions with ions influence the conformational ensemble and the relative stabilities of different conformers. The development of polarizable force fields for phosphate groups has further enhanced the accuracy of MD simulations in describing the conformational behavior and interactions of these molecules in condensed phases wustl.eduacs.org.
Chiroptical Spectroscopy Prediction and Analysis (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules and determining their absolute configuration and conformational preferences in solution. While this compound itself is not chiral unless isotopically substituted, computational methods can be used to predict the chiroptical spectra of chiral derivatives or to understand the fundamental principles underlying the chiroptical properties of phosphate-containing molecules.
Advanced Analytical and Spectroscopic Characterization Methodologies for Monomethyl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of monomethyl phosphate (B84403) in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.
Multi-Nuclear NMR Techniques (¹H, ¹³C, ³¹P, ¹⁷O NMR)
A multi-nuclear NMR approach is essential for the unambiguous structural elucidation of monomethyl phosphate. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR: Proton NMR is used to identify the methyl group of this compound. The protons of the methyl group (CH₃) typically appear as a doublet due to coupling with the adjacent phosphorus nucleus. The chemical shift and the coupling constant (³JHP) are characteristic of the molecule's structure.
¹³C NMR: Carbon-13 NMR provides information about the carbon backbone. The methyl carbon of this compound will exhibit a single resonance, which may also be split into a doublet due to coupling with the phosphorus nucleus (²JCP).
³¹P NMR: As phosphorus is central to the molecule, ³¹P NMR is a highly informative technique. nih.gov this compound gives rise to a single resonance in the ³¹P NMR spectrum, and its chemical shift is sensitive to the pH and the nature of the counter-ion. researchgate.net Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by protons. huji.ac.il
¹⁷O NMR: Oxygen-17 NMR is less commonly used due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. However, it can provide direct information about the oxygen environments in the phosphate group. Isotopic labeling with ¹⁸O can induce a measurable shift in the ³¹P NMR spectrum, which can be used to study reaction mechanisms involving the phosphate group. nih.gov Specific ¹⁷O NMR data for this compound is not widely reported, but the technique remains a potential tool for detailed structural studies, particularly in understanding the protonation states of the phosphate oxygens.
| Nucleus | Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent/Conditions |
|---|---|---|---|---|
| ¹H | 3.46 | Doublet | Not Reported | D₂O |
| ³¹P | 4.84 | Singlet (Proton Decoupled) | N/A | D₂O |
Solid-State NMR for Aggregation Behavior
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form, providing insights that are not accessible through solution-state NMR. For this compound, ssNMR can be particularly useful for characterizing its aggregation behavior, which is governed by intermolecular interactions such as hydrogen bonding. rsc.org
Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. nih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.
By analyzing the chemical shifts and through-space interactions (e.g., using Rotational Echo Double Resonance - REDOR), ssNMR can reveal information about:
The presence of different polymorphs or crystalline forms.
The nature and strength of hydrogen bonding networks involving the phosphate groups.
The proximity of different molecules in the crystal lattice, which defines the supramolecular aggregation. rsc.org
While specific solid-state NMR studies focusing solely on the aggregation of simple this compound salts are not extensively documented, the methodology has been successfully applied to more complex organophosphates and phosphate materials, demonstrating its potential for elucidating the solid-state structure of this compound. nih.govmdpi.comrsc.org
Mass Spectrometry (MS) for Identification, Quantification, and Purity Assessment
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and purity assessment of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. mdpi.com In negative ion mode, this compound is readily deprotonated to form the [M-H]⁻ ion. The exact m/z value provides a precise measurement of the molecular weight.
Collision-induced dissociation (CID) of the precursor ion in the mass spectrometer can induce fragmentation, providing structural information. For this compound, characteristic fragment ions would be expected from the loss of the methyl group or cleavage of the phosphate ester bond. The fragmentation of the phosphate moiety can yield ions such as [H₂PO₄]⁻ (m/z 97) and [PO₃]⁻ (m/z 79). nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the separation, identification, and quantification of this compound in complex mixtures. nih.gov
Chromatographic Separation: Due to its polar nature, this compound is often analyzed using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents. nih.govsielc.com However, the analysis of phosphate compounds by LC can be challenging due to interactions with stainless steel components of the chromatographic system, which can lead to poor peak shape. nih.gov
Tandem Mass Spectrometry (MS/MS): In LC-MS/MS, a specific precursor ion of this compound is selected and fragmented, and the resulting product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. Derivatization of the phosphate group can sometimes be employed to improve chromatographic retention and ionization efficiency. mdpi.com
| Technique | Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Application |
|---|---|---|---|---|
| ESI-MS | Negative | 111.0 [M-H]⁻ | 97.0 [H₂PO₄]⁻, 79.0 [PO₃]⁻ | Identification, Purity Assessment |
| LC-MS/MS | Negative | 111.0 → 97.0 | 97.0 | Quantification in complex matrices |
| LC-MS/MS | Negative | 111.0 → 79.0 | 79.0 | Quantification in complex matrices |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For this compound, a single-crystal X-ray diffraction study would provide detailed information on:
Bond lengths and angles within the molecule.
The conformation of the methyl group relative to the phosphate headgroup.
The arrangement of molecules in the crystal lattice (crystal packing).
The nature of intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular structure.
While obtaining suitable single crystals of simple this compound salts can be challenging, crystallographic data for more complex structures containing a this compound moiety have been reported. For instance, the crystal structure of human cytoplasmic tRNAHis-specific 5′-monomethylphosphate capping enzyme reveals the interactions of the monomethylphosphate group within the enzyme's active site. Such studies provide valuable insights into the structural and recognition properties of the this compound group. The Crystallography Open Database contains crystal structures where methyl phosphate is a component, which can serve as a reference for its solid-state conformation. nih.gov
Single Crystal X-ray Diffraction of this compound Salts and Complexes
The process involves growing a suitable single crystal of a this compound salt (e.g., with an alkali metal or an organic cation) or a metal-ligand complex where this compound acts as a ligand. This crystal is then exposed to a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By rotating the crystal and collecting the diffraction data from various orientations, a complete dataset is obtained.
The analysis of the diffraction pattern allows for the construction of an electron density map of the unit cell, from which the positions of the individual atoms can be determined with high precision. For this compound salts and complexes, SCXRD can reveal crucial structural details, such as:
The coordination mode of the phosphate group to a metal center (monodentate, bidentate, bridging).
The specific bond distances and angles within the this compound moiety, which can be influenced by its chemical environment.
The nature and geometry of intermolecular interactions, including hydrogen bonding involving the phosphate's hydroxyl groups and phosphoryl oxygen.
Powder X-ray Diffraction in Material Characterization
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials in a powdered or polycrystalline form. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be applied to bulk samples, making it highly valuable for material characterization.
In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-rays. The diffracted X-rays are then detected as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phases present in the sample.
For materials containing this compound, PXRD can be employed for several purposes:
Phase Identification: By comparing the experimental diffractogram to databases of known materials, the crystalline phases present in a sample can be identified. This is crucial for confirming the synthesis of a desired material incorporating this compound.
Purity Assessment: PXRD can detect the presence of crystalline impurities in a sample.
Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of a crystalline phase.
Crystallite Size Estimation: The broadening of the diffraction peaks can be related to the average size of the crystallites in the sample.
Powder XRD is particularly relevant in the study of metal-organic frameworks (MOFs) and other coordination polymers where this compound could potentially be used as a linker or be encapsulated as a guest molecule. The technique is instrumental in confirming the formation of the desired framework and studying its structural changes under different conditions.
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are powerful tools for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorption of IR radiation excites the vibrational modes of the molecule, and the resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational transition.
The FTIR spectrum of this compound is characterized by distinct bands associated with its different functional groups. Theoretical calculations, such as density functional theory (DFT), have been employed to assign these vibrational modes. rsc.orgrsc.org The key vibrational regions and their assignments for the phosphate group in methyl phosphate are summarized below. rsc.orgrsc.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν(O-H) | 3000 - 3600 | Stretching vibration of the hydroxyl groups, sensitive to hydrogen bonding. |
| ν(C-H) | 2800 - 3000 | Stretching vibrations of the methyl group. |
| νas(PO₂) | ~1250 - 1300 | Asymmetric stretching vibration of the deprotonated P-O bonds. |
| νs(PO₂) | ~1100 - 1150 | Symmetric stretching vibration of the deprotonated P-O bonds. |
| ν(P-O-C) | ~1000 - 1050 | Stretching vibration of the P-O-C linkage. |
| ν(P-(OH)₂) | ~900 - 1000 | Stretching vibrations of the P-OH bonds. |
| δ(C-H) | ~1400 - 1470 | Bending vibrations of the methyl group. |
| δ(P-O-H) | ~1200 - 1250 | In-plane bending vibration of the P-O-H group. |
| Rocking/Twisting/Wagging Modes | < 900 | Various bending and deformation modes of the phosphate and methyl groups. |
Note: The exact positions of these bands can be influenced by the physical state of the sample (solid, liquid, or gas) and the extent of hydrogen bonding.
Hydrogen bonding significantly influences the FTIR spectrum of this compound. The O-H stretching band is particularly sensitive; stronger hydrogen bonds lead to a broadening and a shift to lower wavenumbers of this band. The phosphoryl (P=O) stretching vibration, where applicable in its deprotonated forms, is also affected by hydrogen bonding, typically shifting to lower frequencies upon hydrogen bond donation to the phosphoryl oxygen.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser source). The scattered light is shifted in energy, and these shifts correspond to the vibrational frequencies of the molecule. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule.
The Raman spectrum of this compound provides information that is complementary to its FTIR spectrum. Often, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibrations of non-polar bonds tend to be strong in Raman spectra.
Key Raman bands for this compound and their assignments are detailed in the table below, based on theoretical and comparative studies of similar phosphate compounds. rsc.orgrsc.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν(O-H) | 3000 - 3600 | Stretching vibration of the hydroxyl groups, typically weak in Raman. |
| ν(C-H) | 2800 - 3000 | Symmetric and asymmetric stretching vibrations of the methyl group. |
| νas(PO₂) | ~1250 - 1300 | Asymmetric stretching of the deprotonated P-O bonds. |
| νs(PO₂) | ~1100 - 1150 | Symmetric stretching of the deprotonated P-O bonds, often a strong Raman band. |
| ν(P-O-C) | ~1000 - 1050 | Stretching vibration of the P-O-C linkage. |
| ν(P-(OH)₂) | ~900 - 1000 | Symmetric stretching of the P-OH bonds, can be strong in Raman. |
| δ(C-H) | ~1400 - 1470 | Bending vibrations of the methyl group. |
| Deformation and Bending Modes | < 900 | Various deformation modes of the phosphate headgroup and methyl group. |
Note: As with FTIR, the wavenumbers are approximate and can shift due to environmental effects.
Raman spectroscopy is also a powerful tool for studying hydrogen bonding in this compound. Changes in the position and width of the bands corresponding to the phosphate group vibrations can provide insights into the strength and nature of hydrogen bonding interactions. For example, the symmetric stretching mode of the phosphate group is sensitive to the local environment and can be used to probe changes in hydrogen bonding networks.
Biochemical and Environmental Research Perspectives of Monomethyl Phosphate
Fundamental Biochemical Interactions and Enzyme Studies
Monomethyl phosphate (B84403) is involved in various biochemical processes, often as a substrate or a component in model systems used to understand phosphorylation events and interactions with biological molecules.
Substrate Recognition and Catalytic Mechanisms in Phosphatase Systems
Phosphatases are enzymes that catalyze the hydrolysis of phosphate monoesters, and monomethyl phosphate can serve as a substrate or a model substrate in studies investigating their mechanisms. The recognition of substrates by phosphatases involves interactions with the phosphate group and surrounding residues researchgate.netnih.gov. Catalytic mechanisms typically involve a nucleophilic attack on the phosphorus atom, often facilitated by metal ions like magnesium or manganese researchgate.netmdpi.com. Studies on various phosphatases, including protein tyrosine phosphatases (PTPs) and PP2C-type phosphatases, have illuminated the common features important for catalysis and substrate recognition researchgate.netmdpi.com. While specific detailed studies using this compound as the primary substrate for elucidating phosphatase catalytic mechanisms were not extensively found, research on related phosphate esters and analogs provides insights into the general principles of how these enzymes interact with and dephosphorylate their substrates acs.org. For instance, studies on cyanobacterial PP2C-type phosphatases have revealed the critical role of specific residues in substrate recognition and how mutations can affect specificity mdpi.com.
Role in Model Phosphorylation Systems (e.g., Nucleotide Analogs Synthesis)
This compound and related phosphate structures play a role in the synthesis of nucleotide analogs, which are important in medicinal chemistry acs.orgnih.govgoogle.com. The synthesis of nucleoside phosphates and phosphonates often involves phosphorylation reactions where a phosphate group is added to a nucleoside acs.orgumich.edu. This compound, as a simple phosphate monoester, can serve as a model compound to understand the chemical challenges and strategies involved in creating phosphate linkages in more complex molecules like nucleotide analogs acs.orgnih.gov. These synthesis efforts often aim to create stable "protected" monophosphate nucleosides that can enter cells and be subsequently deprotected to release the active nucleoside monophosphate acs.orgnih.gov.
Interactions with Model Biological Macromolecules
Interactions between phosphate groups and biological macromolecules, such as proteins and nucleic acids, are fundamental to many biological processes oup.comoup.comresearchgate.net. This compound, with its simple phosphate monoester structure, can be used as a model to study these interactions. Studies have investigated the interactions between phosphate groups and aromatic residues in proteins and nucleic acids, highlighting the role of anion-π interactions oup.comoup.com. Additionally, the interactions between phosphate groups and metal ions, which are often associated with biological macromolecules, are crucial for their structure and function researchgate.netrsc.org. Research using model systems like dimethyl phosphate has helped quantify the electrostatic interactions at the phosphate-water interface and the interactions with counterions like Mg²⁺, providing insights into the behavior of phosphate groups in biological environments rsc.org. These interactions, including electrostatic forces, hydrogen bonding, and van der Waals forces, contribute to the binding and stabilization of macromolecules and their complexes researchgate.netnih.govnih.gov.
Environmental Occurrence, Fate, and Transformation Pathways
This compound can enter the environment through various sources and undergoes transformation processes that affect its fate and persistence.
Adsorption Mechanisms on Environmental Sorbents (e.g., Metal Oxides, Soil Minerals)
Phosphate compounds, including organic phosphates like this compound, have a strong affinity for mineral surfaces in the environment, particularly metal oxides and soil minerals mdpi.comresearchgate.netresearchgate.netcdnsciencepub.comcabidigitallibrary.orgresearchgate.net. Adsorption is a significant process controlling the mobility and bioavailability of phosphorus in soils and sediments mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.net. Metal oxides, such as iron and aluminum oxides (e.g., goethite, hematite), are particularly effective sorbents for phosphate due to their surface properties and the potential for forming strong chemical bonds mdpi.comresearchgate.netresearchgate.netcdnsciencepub.com. Studies on the adsorption of this compound to goethite (α-FeOOH) have shown that it can form pH-dependent surface complexes, interacting monodentately with surface iron atoms researchgate.net. These interactions can stabilize organic phosphorus compounds in soils, limiting their loss cabidigitallibrary.orgresearchgate.net. The adsorption capacity of sorbents like metal oxides is influenced by factors such as pH, initial phosphate concentration, contact time, and the presence of other ions mdpi.comcdnsciencepub.com.
Here is a table summarizing some findings on phosphate adsorption on metal oxides:
| Adsorbent Type | Key Findings | Reference |
| Al-Ti Bimetal Oxide | High phosphate sorption capacity; Adsorption follows pseudo-second-order kinetics; Langmuir capacity up to 68.2 mg-P/g at pH 6.8. | mdpi.com |
| Goethite (α-FeOOH) | Forms pH-dependent surface complexes with this compound; Interactions are monodentate with surface Fe. | researchgate.net |
| Metal (hydr)oxides | Phosphate adsorption capacity generally decreases with increasing pH; Greater capacity at pH < pHpzc. | cdnsciencepub.com |
| Iron and Aluminum Oxides | Effective sorbents for phosphorus in soils and sediments; Contribute to abiotic stabilization of organic phosphorus. | mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.net |
Abiotic Degradation Processes in Natural Systems
Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of organic phosphorus compounds like this compound in the environment cabidigitallibrary.orgepa.gov. While enzymatic degradation is well-documented, abiotic pathways also play a role, particularly in certain environmental compartments cabidigitallibrary.org. Hydrolytic reactions can break the ester bond in this compound, potentially leading to the release of inorganic phosphate cabidigitallibrary.orgepa.gov. The rate and pathway of abiotic hydrolysis can be influenced by factors such as pH and the presence of metal ions or mineral surfaces, which can catalyze the reaction cabidigitallibrary.org. Photolytic reactions, driven by sunlight, can also degrade organic phosphorus compounds, although the specific photoproducts and pathways can vary depending on the compound's structure cabidigitallibrary.org. The environmental fate and transformation pathways of organic micropollutants, including some organophosphorus compounds, are complex and depend on compound-specific properties and environmental conditions wur.nlnih.govacs.org.
Biotransformation and Cycling in Environmental Microcosms
The biotransformation and cycling of this compound in environmental microcosms are primarily driven by microbial activity and interactions with the soil and water matrix. Organic phosphates, including this compound, constitute a significant fraction of the phosphorus in soils and play a vital role in the global phosphorus cycle. researchgate.netdiva-portal.orglu.se Adsorption to soil minerals, such as goethite (α-FeOOH), significantly influences the bioavailability, mobility, and fate of organic phosphates in terrestrial and aquatic environments. researchgate.netdiva-portal.orglu.se
Research indicates that this compound can form surface complexes with goethite nanoparticles. Studies using batch adsorption experiments, zeta potential measurements, and infrared spectroscopy have shown that MMP is stable at the water-goethite interface within a pH range of 3-9 and over extended periods. researchgate.netdiva-portal.orglu.se Infrared spectra suggest that MMP forms three predominant pH-dependent surface complexes on goethite, interacting monodentately with surface iron atoms. researchgate.netdiva-portal.orglu.se These complexes are stabilized by hydrogen bonding to a neighboring surface site. researchgate.netdiva-portal.orglu.se At low pH, MMP acts as a hydrogen bond donor, while at high pH, it acts as a hydrogen bond acceptor. researchgate.netdiva-portal.orglu.se This adsorption to mineral surfaces can affect the accessibility of MMP to microorganisms and enzymes responsible for its degradation.
Microbial degradation is a key process in the biotransformation of organophosphorus compounds, including those that may yield this compound as a metabolite. For instance, this compound has been identified as a potential metabolite in the degradation of certain organophosphate insecticides like monocrotophos (B1676717) in soils and by microbial cultures. researchgate.netjenvoh.com The degradation of such parent compounds can occur through various metabolic reactions, including O-demethylation and cleavage of phosphate linkages, leading to the formation of products like this compound and dimethyl phosphate. researchgate.net
Studies on the degradation of organophosphorus compounds in soil microcosms have demonstrated the role of microbial communities. For example, the degradation of monocrotophos in soil can be rapid, with reported half-lives ranging from approximately 9 to 11.4 days in specific soil types under aerobic conditions. researchgate.net Microbial degradation is considered a significant factor in the persistence of these compounds in soils. researchgate.netacademicjournals.org Bacterial strains capable of degrading organophosphates have been isolated from soil, and some can utilize these compounds as a phosphorus or even a carbon source. oup.com The initial step in the microbial degradation of many organophosphorus compounds often involves hydrolysis catalyzed by enzymes like organophosphate hydrolase. oup.comoup.com
While direct studies focusing solely on the microbial degradation and cycling of this compound as the parent compound in environmental microcosms are less extensively documented compared to more complex organophosphates, the principles of organophosphate biotransformation and phosphorus cycling in these environments are relevant. The stability of MMP in solution and when adsorbed to mineral surfaces, as observed in studies with goethite, suggests that its persistence in the environment can be influenced by both chemical stability and interactions with the solid matrix. researchgate.netdiva-portal.orglu.se However, its potential as a readily available source of phosphorus for microorganisms following enzymatic hydrolysis of the phosphate ester bond is also a critical aspect of its cycling.
Research on the biotransformation of other organophosphate esters in aquatic ecosystems also highlights the role of microorganisms and other aquatic organisms in their breakdown. nih.gov Hydrolysis is a common reaction leading to the formation of less complex phosphates. nih.gov
The cycling of phosphorus in the environment involves complex interactions between organic and inorganic forms, microbial communities, and the physical and chemical properties of the environment. researchgate.netacs.org Organic phosphates like this compound are integral to this cycle, serving as a reservoir of phosphorus that can be made available through mineralization processes, primarily mediated by microorganisms producing phosphatases. While specific data on the complete cycling pathway of this compound in diverse environmental microcosms is still developing, the existing research on its stability, adsorption behavior, and its potential as a degradation product of other organophosphates provides valuable insights into its likely fate and role in environmental phosphorus dynamics.
Data Table 1: Stability of this compound at Water-Goethite Interface
| pH Range | Stability |
| 3-9 | Stable |
Data Table 2: this compound Surface Complexes on Goethite
| Complex Type | Interaction with Surface Fe | Stabilization Mechanism | pH Dependence |
| Predominant | Monodentate | Hydrogen Bonding | Yes |
Data Table 3: Monocrotophos Degradation in Soil (Example illustrating potential MMP source)
| Soil Type | Concentration (µg/g) | Aerobic Conditions | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| Black Vertisol | 10 & 100 | Yes | 0.0753 | 9.2 |
| Red Alfisol | 10 & 100 | Yes | 0.0606 | 11.4 |
Emerging Applications in Advanced Materials Science and Catalysis
Role as a Building Block in Polymeric and Supramolecular Architectures
Phosphate (B84403) groups are fundamental building blocks in biological polymers like DNA and RNA, forming the phosphodiester backbone acs.org. This highlights the potential of phosphate-containing molecules to serve as linkers or structural components in polymeric architectures. In the realm of synthetic materials, the self-assembly of molecules into ordered supramolecular architectures is driven by non-covalent interactions researchgate.netdb-thueringen.de. Studies have explored the use of phosphate and phosphonate (B1237965) anions in forming supramolecular dimers and polymers through co-assembly with macrocycles rsc.org. For instance, vinyl phosphonate anions have been shown to dimerize with cyanostar macrocycles, leading to the formation of supramolecular polymers rsc.org. While these studies focus on related phosphate or phosphonate species, they illustrate the broader principle of utilizing phosphate-containing units for constructing complex polymeric and supramolecular structures. The ability to control the architecture and functionality of polymers is crucial for designing materials with specific properties db-thueringen.dersc.org.
Coordination Chemistry in Catalyst Design and Metal-Organic Frameworks
Coordination chemistry plays a vital role in the design of catalysts and the construction of Metal-Organic Frameworks (MOFs) nih.govresearchgate.netwikipedia.org. MOFs are porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands nih.govwikipedia.org. The tunability of both the metal centers and the organic linkers allows for the rational design of MOFs with specific structures and functionalities, including catalytic activity nih.govresearchgate.netfrontiersin.org. While specific research on Monomethyl phosphate as a primary ligand in MOFs or coordination catalysts was not extensively detailed in the search results, phosphate-based materials, such as zirconium phosphate nanomaterials, have shown promise in electrocatalysis acs.org. Additionally, the modification of MOFs for applications like drug delivery has involved the coordination of PEG derivatives bearing phosphate groups to metal ions within the MOF structure acs.org. This suggests that phosphate moieties can participate in coordination with metal centers in the context of MOF synthesis or modification, which is relevant to catalyst design within these frameworks. The design of metal sites as active centers in MOF catalysts is a key strategy, involving the formation of unsaturated coordination sites or the incorporation of multiple metallic sites nih.gov.
Utilization in Ionic Liquids as a Medium or Catalytic Component
Ionic liquids (ILs) are salts that are liquid at relatively low temperatures and have emerged as versatile media and catalysts in various chemical processes core.ac.ukscielo.bracs.org. Their properties can be tuned by varying the cation and anion components acs.org. Phosphate-containing anions have been incorporated into ionic liquids. For example, N,N'-dialkylimidazolium dimethyl phosphates have been synthesized and utilized as ionic liquids that serve as both media and catalysts for condensation reactions core.ac.uk. Another example includes Tributyl(methyl)phosphonium dimethyl phosphate, which has been studied for its tribological properties as an ionic liquid lubricant mdpi.com. These examples demonstrate the inclusion of phosphate species, specifically dimethyl phosphate anions, within the composition of ionic liquids for various applications, including catalysis and as functional fluids. While these instances feature dimethyl phosphate rather than this compound, they establish the precedent for phosphate anions being integral components of ionic liquids utilized in catalytic systems or as reaction media. The use of ionic liquids as a reaction medium can offer advantages such as non-volatility and the potential for catalyst recycling core.ac.ukgoogle.com.
Future Research Directions and Uncharted Frontiers in Monomethyl Phosphate Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral organophosphorus compounds is a critical area of research, as the biological activity of these molecules can be highly dependent on the absolute configuration of the chiral center. nih.gov While monomethyl phosphate (B84403) itself is achiral, the development of stereoselective pathways for its derivatives, particularly those with a stereogenic phosphorus atom or a chiral carbon atom in an attached functional group, remains a significant objective. Future research is increasingly focused on catalytic asymmetric methods that offer high efficiency and enantioselectivity.
Key strategies for achieving stereoselectivity in organophosphate synthesis include:
Catalytic Hydrophosphonylation: The asymmetric addition of phosphites to imines or aldehydes, often catalyzed by chiral metal complexes or organocatalysts, is a powerful method for creating C-P bonds stereoselectively. nih.govmdpi.com Research is moving towards using more efficient and inexpensive chiral organocatalysts, such as those derived from 1,1'-binaphthol phosphate, to produce α-aminophosphonates with high enantiomeric excess. nih.gov
Double Asymmetric Induction: This approach utilizes both a chiral substrate (or auxiliary) and a chiral catalyst to enhance stereoselectivity. For example, the reaction of chiral phosphites with aldehydes in the presence of chiral catalysts like quinine (B1679958) or cinchonidine (B190817) has been shown to significantly increase the diastereoselectivity of the product. mdpi.com
Kinetic Resolution: Enzymatic methods offer a green and highly selective approach to resolving racemic mixtures of chiral phosphates. Variants of enzymes like acid phosphatase are being investigated for their ability to selectively phosphorylate or hydrolyze one enantiomer over another, yielding optically pure products. nih.gov
P-Chiral Ligand Synthesis: The development of novel P-stereogenic monophosphorus ligands is crucial for advancing asymmetric catalysis. Synthetic routes involving palladium-catalyzed hydrophosphinylation followed by base-mediated cyclization have been developed to create new classes of ligands, such as Xie-phos, which show promise in asymmetric reactions. rsc.org
Future work in this domain will likely concentrate on expanding the substrate scope of existing methods, designing novel and more robust chiral catalysts, and applying these synthetic pathways to create complex, biologically active molecules derived from a monomethyl phosphate scaffold.
| Synthetic Approach | Description | Key Features | Catalyst/Reagent Examples |
| Asymmetric Hydrophosphonylation | Nucleophilic addition of phosphites to unsaturated C=X bonds (e.g., imines, aldehydes). | Forms a stereogenic carbon center adjacent to the phosphorus atom. | Chiral Brønsted acids (e.g., (R)-1,1'-Binaphthol Phosphate derivatives), Metal complexes with chiral ligands (e.g., PAMP, DIOP). nih.govmdpi.com |
| Double Asymmetric Induction | Utilizes both a chiral reagent/auxiliary and a chiral catalyst to amplify stereocontrol. | Can achieve significantly higher diastereoselectivity compared to single induction methods. | Chiral phosphites reacting with aldehydes in the presence of quinine or cinchonidine. mdpi.com |
| Enzymatic Kinetic Resolution | Employs enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity under mild, environmentally friendly conditions. | Acid Phosphatase variants (e.g., PhoC-Mm G92D). nih.gov |
| P-Chiral Ligand Synthesis | Synthesis of ligands where the phosphorus atom itself is the stereocenter for use in catalysis. | Enables a wide range of asymmetric transformations. | Palladium catalysis for hydrophosphinylation to form ligands like Xie-phos. rsc.org |
Elucidation of Complex Reaction Mechanisms under Extreme Conditions
Understanding the behavior of this compound under extreme conditions—such as high temperature, high pressure, and in non-aqueous or highly polar aprotic solvents—is essential for predicting its stability and reactivity in diverse environments, from industrial processes to geochemical settings. Research in this area is focused on moving beyond standard hydrolysis pathways to uncover more complex reaction mechanisms.
Initial studies on the thermal degradation of organophosphorus esters show that the primary decomposition pathway involves the elimination of a phosphorus acid. nih.gov The temperature at which this occurs is highly dependent on the structure of the ester. For alkyl phosphates like this compound, this elimination can happen at relatively low temperatures compared to more stable phosphinates or phosphonates. nih.gov Further investigation is needed to characterize the intermediates and secondary reactions that follow this initial degradation step under pyrolytic conditions.
Solvent effects play a profound role in dictating the mechanism of phosphoryl group transfer. Studies on phosphate monoester hydrolysis have shown that reactions can be accelerated by factors of up to 2 x 10⁹ in nonpolar solvents like cyclohexane (B81311) compared to water. frontiersin.org This dramatic rate enhancement is attributed to the destabilization of the charged ground state in nonpolar environments, which lowers the activation energy. The reaction mechanism can shift from a dissociative pathway (favoring a metaphosphate intermediate) in polar solvents to a more associative one depending on the nucleophile and solvent properties. frontiersin.org Future research should aim to map the potential energy surfaces for this compound reactions in a wider range of solvents and under supercritical conditions to provide a comprehensive mechanistic picture.
Furthermore, the stability and reactivity of this compound within constrained environments, such as the pores of a metal-organic framework (MOF) or under enzymatic catalysis in extreme conditions, are emerging frontiers. acs.org Immobilizing enzymes that process organophosphates within robust frameworks has shown enhanced stability at high temperatures and a broader range of pH values, suggesting that the local environment can significantly alter reaction kinetics and pathways. acs.org
Advancements in High-Resolution Analytical Probes and Sensing Technologies
The detection and quantification of this compound and related phosphate monoesters are crucial in biological and environmental monitoring. Recent research has focused on developing highly sensitive and selective analytical tools that can operate in complex matrices.
Fluorescent probes have emerged as a leading technology due to their high sensitivity and potential for real-time analysis and cellular imaging. nih.gov Novel probes based on caffeic acid derivatives, for example, exhibit a "turn-on" fluorescence response upon binding to phosphate ions, with detection limits in the sub-micromolar range and rapid response times of 60-80 seconds. nih.gov These probes are functional across a wide pH range (3-11) and have been successfully applied to detect phosphate in living cells. nih.gov Another strategy involves using lanthanide complexes, where the binding of a phosphate species displaces water molecules from the metal's coordination sphere, leading to a significant enhancement in the lanthanide's luminescence. researchgate.net
Beyond fluorescence, other innovative sensing platforms are being explored:
Molecularly Imprinted Polymers (MIPs): These synthetic polymers are created with template molecules (such as diphenyl phosphate or trimethyl phosphate) to form binding sites with high affinity and selectivity for the target phosphate species. scilit.com MIP-based sensors can be integrated with electrodes to measure changes in capacitance upon analyte binding, providing a basis for portable nutrient sensing tools. scilit.com
Luminescent Coordination Polymer Particles (CPPs): Nanoparticles made from europium ions and organic linkers can selectively detect phosphate through luminescence quenching. mdpi.com These CPPs can be embedded into membranes to create reusable, pH-stable sensors with detection limits as low as 1.52 µM, suitable for analyzing environmental water samples. mdpi.com
High-Resolution Mass Spectrometry (MS): Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), are indispensable for the precise identification and quantification of phosphate-containing compounds. mdpi.com Chemical derivatization, such as the methylation of the phosphate group, can significantly improve chromatographic separation and enhance detection sensitivity in reverse-phase liquid chromatography (RPLC). acs.org
Future advancements will likely focus on improving the selectivity of probes to differentiate between various phosphate esters, enhancing their performance in biological media, and miniaturizing sensing platforms for in-field and real-time monitoring applications.
| Technology | Principle | Typical Detection Limit | Key Advantages |
| Fluorescent Probes | Change in fluorescence intensity or wavelength upon binding to phosphate. nih.gov | 0.3 - 0.7 µM | High sensitivity, rapid response, suitable for cell imaging. nih.gov |
| Luminescent CPPs | Luminescence quenching of lanthanide-based nanoparticles upon phosphate binding. mdpi.com | ~1.5 µM | Reusable, stable across a wide pH range (3-10). mdpi.com |
| Molecularly Imprinted Polymers (MIPs) | Selective binding to pre-designed cavities in a polymer matrix, detected by capacitance changes. scilit.com | (Not specified) | High selectivity, potential for portable sensors. scilit.com |
| LC-MS with Derivatization | Chromatographic separation followed by mass analysis; methylation enhances performance. acs.org | (Varies with analyte) | High accuracy and precision for quantification in complex mixtures. mdpi.comacs.org |
Exploration of Unconventional Roles in Emerging Chemical Systems
Research into this compound is expanding beyond its traditional roles, exploring its significance in prebiotic chemistry and its potential applications in advanced materials like metal-organic frameworks (MOFs).
Prebiotic Chemistry: The "phosphorus problem" in the origin of life pertains to the low solubility and reactivity of phosphate minerals like apatite on early Earth. nih.gov this compound and other simple organophosphates are central to theories of prebiotic phosphorylation. Recent computational and experimental studies suggest that meteoritic minerals, such as schreibersite ((Fe,Ni)₃P), could have served as a reactive source of phosphorus. unito.it Ab initio studies have shown that the corrosion of schreibersite surfaces in the presence of water and methanol (B129727) can lead to the formation of methyl phosphate. unito.it This process is thermodynamically favorable and represents a plausible, non-enzymatic pathway for incorporating phosphorus into simple organic molecules, a crucial step towards the formation of nucleic acids and phospholipids. unito.itrsc.org
Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While this compound is not typically used as a primary building block, the chemistry of organophosphates is highly relevant to this field. Phosphonates and phosphinates are increasingly used as linkers to build robust MOFs with unique properties. cas.cz The stability of many common carboxylate-based MOFs is a critical issue, and research has shown that they can be highly susceptible to degradation in phosphate-containing solutions. cas.cz This suggests an unconventional role for this compound and other phosphate species as chemical modulators or even destructive agents for certain MOF structures. Conversely, this interaction could be harnessed for controlled disassembly or for sensing applications. There is also potential for this compound to be encapsulated within MOF pores as a guest molecule for controlled release or to participate in catalytic reactions within the confined space of the framework. dovepress.com The exploration of MOFs built from phosphate-based linkers or designed to interact specifically with phosphate species is a rapidly emerging frontier in materials chemistry. cas.czacs.org
Q & A
Basic: How can monomethyl phosphate (MMP) be accurately identified and quantified in aqueous solutions?
Methodological Answer:
MMP identification and quantification require a combination of chromatographic and spectrophotometric techniques. For HPLC analysis , prepare a mobile phase of methanol, pH 3.5 phosphate buffer, and acetonitrile (50:35:15) , and use a C18 column with UV detection at 210–220 nm. Calibrate using monobasic potassium phosphate standards (e.g., 0.11 mg/mL) to establish a linear regression curve (R² ≥ 0.995) . For spectrophotometric quantification , measure absorbance at 880 nm after reaction with ammonium molybdate and ascorbic acid, following EPA 365.1 methodology . Validate results by comparing retention times (HPLC) or absorbance values against certified reference materials.
Basic: How does pH influence the ionization state and reactivity of this compound?
Methodological Answer:
MMP exhibits pH-dependent ionization due to its two phosphate oxygens. At pH 7.0 , MMP exists predominantly as a dianion (MMP²⁻), while partial protonation occurs at lower pH (e.g., pH 4.0–6.0), forming MMP⁻ . To confirm ionization states, conduct potentiometric titrations with a pH meter calibrated against NIST-traceable buffers. Pair with FTIR spectroscopy to track protonation-dependent shifts in P=O stretching frequencies (~1250–1300 cm⁻¹) . Adjust experimental conditions (e.g., buffer pH) to stabilize the desired ionic form for studies on ligand binding or aggregation.
Advanced: What molecular dynamics (MD) simulation parameters are critical for studying MMP clustering in ionic solutions?
Methodological Answer:
Key parameters include:
- Force field selection : Use CHARMM C36 with modified Lennard-Jones (LJ) parameters for Ca²⁺ and Cl⁻ to match experimental osmotic pressure data .
- Electrostatics : Apply particle-mesh Ewald (PME) with a 12 Å cutoff and κ = 0.32 for long-range interactions .
- Ion placement : Randomize MMP²⁻ and ions (e.g., 100 mM MMP²⁻, 250 mM CaCl₂) in TIP3P water boxes, followed by energy minimization and equilibration (40 ps heating to 293 K) .
- Validation : Compare simulated cluster sizes with FTIR or dynamic light scattering (DLS) data .
Advanced: How can graph theory analyze MMP cluster dynamics in mixed cationic solutions?
Methodological Answer:
Graph theory quantifies cluster topology by representing MMP²⁻ and ions as nodes and interatomic distances (<6 Å) as edges . Use adjacency matrices to identify:
- Cluster size : Number of connected nodes.
- Lifetime : Persistence of edges over simulation trajectories (e.g., 600 ns MD runs) .
For Ca²⁺/K⁺ mixtures, apply community detection algorithms (e.g., Girvan-Newman) to resolve cooperative vs. competitive ion-MMP interactions. Validate with radial distribution functions (RDFs) for Ca²⁺–phosphate oxygen pairs .
Basic: What are the best practices for preparing phosphate buffers containing MMP?
Methodological Answer:
- Buffer formulation : Dissolve monobasic ammonium phosphate (1.20 g/L) in ultrapure water, adjust to pH 3.5 ± 0.03 with phosphoric acid . For lower pH (2.5), mix 0.01 M H₃PO₄ and NaH₂PO₄ in equal volumes .
- Stability : Protect MMP solutions from light using amber volumetric flasks and autosampler vials .
- Contamination control : Filter buffers (0.22 µm) and degas to prevent microbubbles in HPLC systems .
Advanced: How do mixed cationic solutions (e.g., K⁺/Ca²⁺) synergistically enhance MMP aggregation?
Methodological Answer:
In mixed solutions (e.g., 250 mM KCl + 125 mM CaCl₂), Ca²⁺ preferentially binds MMP²⁻ phosphate oxygens, while K⁺ screens residual negative charges, reducing electrostatic repulsion . To quantify synergy:
Perform MD simulations with modified LJ parameters (NBFIX) for Ca²⁺–O interactions .
Measure osmotic pressure changes using a vapor pressure osmometer .
Compare cluster size distributions in single vs. mixed ion systems via graph-theoretic analysis .
Basic: What analytical techniques validate the purity of synthesized MMP compounds?
Methodological Answer:
- TLC : Use silica gel plates with a mobile phase of methanol:pH 2.5 phosphate buffer (70:30); visualize phosphate groups with molybdate blue staining .
- Ion chromatography : Quantify free phosphate impurities (e.g., HPO₄²⁻) using a conductivity detector and AS11-HC column .
- NMR : Confirm methyl group integrity via ¹H NMR (δ 3.6–3.8 ppm for CH₃–O–P) .
Advanced: How are force field parameters optimized for MMP in biomimetic simulations?
Methodological Answer:
Parameterization : Fit LJ radii for Ca²⁺–phosphate oxygen pairs to reproduce experimental osmotic pressures of CaCl₂ and Ca(DMP)₂ solutions .
Validation : Simulate ion binding free energies (e.g., MMP²⁻–Ca²⁺) via umbrella sampling and compare to ITC data .
Transferability : Test parameters in heterogeneous systems (e.g., lipid bilayers) to ensure consistency with experimental membrane binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
